1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H17N3O/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h4-5,10-11H,2-3,6-8H2,1H3 |
InChI Key |
HNIYWMKLUXSVHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The 1-methyl-1H-pyrazol-5-yl moiety is typically synthesized via cyclocondensation reactions. A common precursor, 1-methyl-1H-pyrazole-5-carboxamide, is reduced to (1-methyl-1H-pyrazol-5-yl)methanamine using agents such as lithium aluminium hydride (LAH) or borane-tetrahydrofuran (BH3-THF). For example, LAH in dioxane at 100°C achieves reduction with yields up to 85%.
Reaction Conditions for Carboxamide Reduction
| Reducing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| LAH | 1,4-Dioxane | 100°C | 3 h | 85% |
| BH3-THF | THF | 65°C | 18 h | 30% |
Subsequent alkylation of the methanamine group with tetrahydrofuran-2-ylmethyl electrophiles (e.g., bromides or chlorides) is performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) using potassium carbonate (K2CO3) as a base.
Coupling Reactions with Tetrahydrofuran Derivatives
The tetrahydrofuran-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination. In one approach, (tetrahydrofuran-2-yl)methyl bromide reacts with (1-methyl-1H-pyrazol-5-yl)methanamine in DMF at room temperature, yielding the target compound in 72% yield after 12 hours.
Optimized Alkylation Protocol
| Electrophile | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| (Tetrahydrofuran-2-yl)methyl bromide | K2CO3 | DMF | 20°C | 72% |
Alternative routes employ reductive amination using tetrahydrofurfuryl aldehyde and sodium cyanoborohydride (NaBH3CN) in methanol, achieving 68% yield under mild acidic conditions (pH 4–5).
Advanced Methodologies
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors to enhance efficiency. A two-step protocol integrates pyrazole carboxamide reduction and immediate alkylation, reducing reaction times from 24 hours to 2 hours with 89% overall yield.
Flow Reactor Parameters
| Step | Residence Time | Temperature | Pressure |
|---|---|---|---|
| Reduction (LAH) | 30 min | 100°C | 10 bar |
| Alkylation (K2CO3) | 90 min | 25°C | 1 bar |
Green Chemistry Approaches
Solvent-free mechanochemical grinding of 1-methyl-1H-pyrazole-5-carboxamide with LAH and subsequent alkylation using ball milling achieves 78% yield while eliminating volatile organic solvents.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6)
-
δ 3.75 (s, 3H, N-CH3)
-
δ 3.60 (s, 2H, CH2-NH2)
-
δ 6.12 (d, J = 2.0 Hz, 1H, pyrazole-H)
LC-MS (ES+)
-
m/z = 237 [M+H]+, confirming molecular weight of 236.3 g/mol.
Challenges and Optimization
Regioselectivity in Pyrazole Synthesis
Positional isomerism during pyrazole formation is mitigated using directed ortho-metalation strategies, ensuring >95% regioselectivity for the 5-yl derivative.
Purification Techniques
Ion-exchange chromatography (SCX cartridges) effectively separates unreacted amines, achieving >99% purity.
Industrial-Scale Production
Cost-Effective Catalyst Systems
Nickel-based catalysts reduce LAH consumption by 40% in large-scale reductions without compromising yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydrofuran moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with variations in substituents, heterocyclic cores, or linker groups. Key examples include:
Pyrazole-Based Methanamines
Variations in Linker Groups
- 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine : Replaces pyrazole with pyridine, introducing aromatic nitrogen. This substitution increases basicity (pKa ~6.5) and alters solubility profiles. Safety data indicate acute oral toxicity (H302) and respiratory irritation risks (H335) .
- [1-(1H-Indazol-5-yl)pentan-1-amine: Features an indazole core with a pentyl linker.
Physicochemical Properties
- Solubility : The THF-derived methyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., hydroxyl or carboxylic acid groups) .
- Synthetic Accessibility : Pyrazole methanamines are typically synthesized via condensation reactions. For example, (1-methyl-1H-pyrazol-5-yl)methanamine derivatives are prepared using magnesium sulfate as a drying agent under ambient conditions, achieving yields >80% . In contrast, analogs with bulky substituents (e.g., trifluoromethyl) require multistep protocols, lowering yields to 41–67% .
Biological Activity
1-(1-Methyl-1H-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 197.27 g/mol. The structure features a pyrazole ring and a tetrahydrofuran moiety, which are instrumental in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.27 g/mol |
| CAS Number | 1780735-70-7 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The pyrazole ring is known to modulate kinase activity, which is crucial for cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits selective inhibition of certain kinases, which play pivotal roles in cancer and inflammatory pathways.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, it demonstrates potential in treating inflammatory diseases.
Biological Activity
Several studies have investigated the biological effects of this compound, focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| HepG2 | 5.0 | 54.25% |
| HeLa | 10.0 | 38.44% |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Anti-inflammatory Activity
Research indicates that the compound can inhibit the release of tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation, a critical mediator in inflammation:
| Treatment Condition | TNF-α Release Inhibition (%) |
|---|---|
| Control | 0 |
| Compound Treatment (10 µM) | 97.7 |
Case Studies
- Study on Kinase Profiling : A study demonstrated that this compound selectively inhibited several kinases involved in tumor growth and inflammation. It was found to engage with the ATP-binding site competitively, leading to decreased kinase activity in cellular assays .
- In Vivo Efficacy : An experimental model showed that administration of the compound resulted in significant reductions in tumor size in mice bearing xenograft tumors, supporting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for preparing 1-(1-Methyl-1H-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine, and what reagents are critical for its synthesis?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by functionalization of the tetrahydrofuran (THF) moiety. Key reagents include:
- 1-Methyl-1H-pyrazole-5-carbaldehyde for nucleophilic addition to generate the pyrazole core.
- Tetrahydrofuran-2-ylmethanamine for amine coupling via reductive amination or nucleophilic substitution .
- Catalysts like palladium or nickel for cross-coupling reactions to link the pyrazole and THF-derived groups.
Purification often employs column chromatography, and yields depend on reaction temperature and solvent selection (e.g., DMF or THF) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Critical for confirming the amine linkage (δ ~2.5–3.5 ppm for CH2-NH) and pyrazole aromatic protons (δ ~6.0–7.5 ppm). The THF methylene group typically appears at δ ~3.7–4.2 ppm .
- FTIR : Look for N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). The tetrahydrofuran ring shows C-O-C stretching near 1070 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 209.2 for C10H17N3O) and fragmentation patterns to validate the structure .
Q. What initial biological screening approaches are used to assess its pharmacological activity?
- Enzyme Inhibition Assays : Test interactions with kinases or GPCRs using fluorescence polarization or radioligand binding assays .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
- Computational Docking : Preliminary molecular docking with targets like CRBP1 or MKK4 kinases to prioritize in vitro studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves amine coupling efficiency .
- Catalyst Screening : Test Pd(dppf)Cl2 or NiCl2(dppe) for cross-coupling steps to reduce side products .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during amide bond formation, while higher temps (80–100°C) accelerate ring closure .
- Workflow Integration : Use inline FTIR or LC-MS to monitor reaction progress and adjust stoichiometry dynamically .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural validation?
- X-ray Crystallography : Employ SHELX or ORTEP-3 for high-resolution structure determination. Refinement against twinned data may require SHELXL’s twin-law corrections .
- Dynamic NMR Studies : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the THF moiety .
- Complementary Techniques : Pair XRD with DFT-calculated IR/NMR spectra to validate ambiguous peaks .
Q. What computational methods predict the compound’s interaction with biological targets, and how can these be experimentally validated?
- MD Simulations : Use GROMACS or AMBER to model binding dynamics with kinases (e.g., MKK4) over 100-ns trajectories. Prioritize residues with high binding energy (ΔG < -8 kcal/mol) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified pyrazole substituents .
- Experimental Validation :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
